Fmoc-aminooxy-PFP ester
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Overview
Description
Fmoc-aminooxy-PFP ester is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is composed of alkyl chains and is known for its role in facilitating the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-aminooxy-PFP ester typically involves the reaction of Fmoc-aminooxyacetic acid with pentafluorophenyl (PFP) ester. The reaction is carried out under mild conditions to ensure the stability of the Fmoc protecting group. The resulting product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistency and high yield. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Fmoc-aminooxy-PFP ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Conditions typically involve the use of aqueous acids or bases.
Major Products Formed
Substitution Reactions: The major products are the substituted esters.
Hydrolysis: The major products are the corresponding acid and alcohol.
Scientific Research Applications
Fmoc-aminooxy-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of Fmoc-aminooxy-PFP ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-aminooxyacetic acid
- Fmoc-aminooxy-PEG ester
- Fmoc-aminooxy-benzyl ester
Uniqueness
Fmoc-aminooxy-PFP ester is unique due to its high reactivity and stability, making it an ideal linker for PROTAC synthesis. Its ability to form stable conjugates with a wide range of ligands sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H14F5NO5 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetate |
InChI |
InChI=1S/C23H14F5NO5/c24-17-18(25)20(27)22(21(28)19(17)26)34-16(30)10-33-29-23(31)32-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) |
InChI Key |
DDAPVUAIRBGDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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